molecular formula C14H18O2 B14622872 Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- CAS No. 57848-18-7

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)-

Katalognummer: B14622872
CAS-Nummer: 57848-18-7
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: FAHLJFOBLHVLAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is an organic compound with a complex structure that includes a cyclopentyl group and a methoxy-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- typically involves the reaction of cyclopentanone with 2-methoxy-4-methylbenzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- may involve large-scale batch or continuous processes. These methods are optimized to maximize yield and minimize costs. The use of advanced catalysts and optimized reaction conditions are common in industrial production to ensure the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methanone, bis(2-hydroxy-4-methoxyphenyl)-: This compound has similar structural features but includes two hydroxy-methoxyphenyl groups.

    Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Another related compound with a simpler structure.

Uniqueness

Methanone, cyclopentyl(2-methoxy-4-methylphenyl)- is unique due to its specific combination of functional groups and structural features

Eigenschaften

CAS-Nummer

57848-18-7

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

cyclopentyl-(2-methoxy-4-methylphenyl)methanone

InChI

InChI=1S/C14H18O2/c1-10-7-8-12(13(9-10)16-2)14(15)11-5-3-4-6-11/h7-9,11H,3-6H2,1-2H3

InChI-Schlüssel

FAHLJFOBLHVLAM-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(=O)C2CCCC2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.